molecular formula C25H18ClFN2O4 B2902782 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone CAS No. 317833-20-8

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone

Cat. No.: B2902782
CAS No.: 317833-20-8
M. Wt: 464.88
InChI Key: ZQQMTQZNBNKPKS-IZHWHUGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone” is a structurally complex heterocyclic molecule featuring a fused benzochromenoisoxazole scaffold linked via a methanone group to a substituted isoxazole ring. The isoxazole ring is further modified with a 2-chloro-6-fluorophenyl group and a methyl substituent.

Key structural attributes include:

  • Methanone linker: Provides rigidity compared to more flexible ester or amide linkers in analogs.
  • Halogenated aryl substituents: The 2-chloro-6-fluorophenyl group introduces electron-withdrawing effects, which may improve metabolic stability but reduce aqueous solubility .

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-13-20(23(28-33-13)22-17(26)7-4-8-18(22)27)25(30)29-24-15(12-32-29)11-31-19-10-9-14-5-2-3-6-16(14)21(19)24/h2-10,15,24H,11-12H2,1H3/t15-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMTQZNBNKPKS-IZHWHUGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C4C(COC5=C4C6=CC=CC=C6C=C5)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3[C@@H]4[C@@H](COC5=C4C6=CC=CC=C6C=C5)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallography : Software like SHELXL and WinGX are critical for resolving complex fused-ring systems and comparing isostructurality with analogs.
  • Computational Modeling : Used to predict electronic effects of substituents (e.g., chloro vs. fluoro ) on reactivity and binding.

Q & A

Q. Critical Factors :

  • Temperature control during cyclization (reflux vs. room temperature) impacts reaction speed and byproduct formation.
  • Solvent polarity (e.g., ethanol vs. dioxane) affects intermediate stability .

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